1-(3-Chloropropoxy)-2-fluorobenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71662-36-7 |
|---|---|
Molecular Formula |
C9H10ClFO |
Molecular Weight |
188.62 g/mol |
IUPAC Name |
1-(3-chloropropoxy)-2-fluorobenzene |
InChI |
InChI=1S/C9H10ClFO/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 |
InChI Key |
KNJPVCXGHKZYQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCl)F |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 1 3 Chloropropoxy 2 Fluorobenzene
Precursor Synthesis and Starting Material Derivatization
2-Fluorophenol (B130384) can be prepared through various methods, including the diazotization of 2-fluoroaniline (B146934) followed by hydrolysis. Another common industrial route involves the direct fluorination of phenol (B47542), although this method can lead to a mixture of isomers requiring purification.
1-Bromo-3-chloropropane (B140262) is a commercially available reagent. Its synthesis typically involves the free-radical addition of hydrogen bromide to allyl chloride. Careful control of reaction conditions is necessary to minimize the formation of byproducts such as 1,3-dichloropropane (B93676) and 1,3-dibromopropane.
Etherification Strategies for the Propoxy Moiety
The formation of the ether linkage is a critical step in the synthesis of 1-(3-Chloropropoxy)-2-fluorobenzene (B6262050). Two primary strategies are employed: adaptations of the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr) on fluorobenzene (B45895) derivatives.
Williamson Ether Synthesis Adaptationswikipedia.org
The Williamson ether synthesis is a widely used and versatile method for preparing ethers. In the context of this compound synthesis, this involves the reaction of a 2-fluorophenoxide salt with 1-bromo-3-chloropropane. wikipedia.orgjk-sci.comyoutube.comkhanacademy.orglibretexts.org
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to enhance the nucleophilicity of the phenoxide. jk-sci.com A variety of bases can be used to deprotonate the 2-fluorophenol, including sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). jk-sci.comyoutube.com The choice of base and solvent can significantly impact the reaction rate and yield.
| Base | Solvent | Temperature (°C) | Yield (%) |
| NaH | DMF | Room Temp - 80 | High |
| K2CO3 | Acetone | Reflux | Moderate-High |
| NaOH | Phase Transfer Catalyst | 50-70 | Good |
Table 1: Representative Conditions for Williamson Ether Synthesis of this compound.
A key challenge in this approach is the potential for competing reactions, such as the elimination of HBr from 1-bromo-3-chloropropane to form allyl chloride, or further reaction of the product. Optimization of reaction conditions, including temperature and the slow addition of the alkylating agent, is crucial to maximize the yield of the desired ether.
Nucleophilic Aromatic Substitution (SNAr) on Fluorobenzene Derivativessci-hub.se
An alternative strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable fluorobenzene derivative. sci-hub.se In this approach, the fluorine atom on the aromatic ring is displaced by a nucleophile containing the 3-chloropropoxy group.
The SNAr reaction is typically facilitated by the presence of a strong base, which activates the nucleophile. sci-hub.se For the synthesis of this compound, this would involve reacting 1,2-difluorobenzene (B135520) with 3-chloro-1-propanol (B141029) in the presence of a strong base like sodium hydride or potassium tert-butoxide. The electron-withdrawing effect of the second fluorine atom activates the ring towards nucleophilic attack.
Recent research has explored the use of cesium carbonate (Cs2CO3) as a base in DMF, which has shown high yields for similar SNAr reactions under relatively mild conditions. sci-hub.se
| Reactants | Base | Solvent | Temperature (°C) | Yield (%) |
| 1,2-Difluorobenzene, 3-Chloro-1-propanol | NaH | DMF | 100-150 | Moderate |
| 1,2-Difluorobenzene, 3-Chloro-1-propanol | K-tert-butoxide | THF | 60-80 | Good |
| 1,2-Difluorobenzene, 3-Chloro-1-propanol | Cs2CO3 | DMF | 75 | High sci-hub.se |
Table 2: Conditions for Base-Mediated SNAr Synthesis.
While often requiring catalysts, some SNAr reactions can proceed without them, particularly with highly activated substrates. In the case of this compound synthesis, a catalyst-free approach is less common due to the relatively low activation of the fluorobenzene ring by a single fluorine atom. However, for related compounds with stronger electron-withdrawing groups, catalyst-free SNAr reactions with alcohols have been reported. sci-hub.se The efficiency of such reactions is highly dependent on the nature of the substituent on the aromatic ring. sci-hub.se
Chlorination Protocols for the Propyl Chain
In an alternative synthetic route, 1-(3-hydroxypropoxy)-2-fluorobenzene can be synthesized first, followed by chlorination of the terminal hydroxyl group on the propyl chain. This approach can be advantageous if the starting material, 3-(2-fluorophenoxy)-1-propanol, is more readily available or if the chlorination step offers better selectivity and yield compared to using 1-bromo-3-chloropropane directly.
Common chlorinating agents for converting primary alcohols to alkyl chlorides include thionyl chloride (SOCl2) and phosphorus trichloride (B1173362) (PCl3). The reaction with thionyl chloride is often preferred as the byproducts (SO2 and HCl) are gaseous, simplifying purification.
The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or toluene, and often in the presence of a base like pyridine (B92270) to neutralize the HCl generated.
| Chlorinating Agent | Solvent | Temperature (°C) |
| Thionyl Chloride (SOCl2) | Dichloromethane | 0 - Room Temp |
| Phosphorus Trichloride (PCl3) | Chloroform | Reflux |
| Oxalyl Chloride/(COCl)2 | Dichloromethane/DMF (cat.) | -60 to Room Temp |
Table 3: Common Chlorination Agents for Converting 1-(3-hydroxypropoxy)-2-fluorobenzene.
Regioselective Synthesis of Fluoro-substituted Aromatics
The regioselective synthesis of fluoro-substituted aromatic compounds is a crucial step in the preparation of various pharmaceutical and agrochemical agents. nih.gov In the context of this compound, the key challenge lies in controlling the position of the ether linkage relative to the fluorine atom on the benzene (B151609) ring.
The Williamson ether synthesis provides an effective solution to this challenge. The reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. francis-press.comfrancis-press.com For the synthesis of this compound, 2-fluorophenol is the preferred starting material. The reaction of 2-fluorophenol with 1-bromo-3-chloropropane under basic conditions leads to the desired product with high regioselectivity. The fluorine atom at the ortho position directs the incoming chloropropoxy group to the phenolic oxygen, ensuring the formation of the 1,2-substituted pattern.
Alternative methods for the regioselective introduction of fluorine onto an aromatic ring exist, such as nucleophilic aromatic substitution (SNAr) on activated systems or the Balz-Schiemann reaction. nih.gov However, for this specific target molecule, starting with the commercially available 2-fluorophenol is the most direct and efficient route.
Recent advancements in synthetic methodology have also explored novel approaches to ether synthesis. These include methods for the synthesis of hindered ethers and new reductive etherification strategies. nih.govrsc.org While these methods expand the toolkit for ether formation, the Williamson synthesis remains a reliable and well-established method for the preparation of this compound. fluorine1.ru
Table 1: Key Reactants and their Roles in the Synthesis
| Compound Name | Role in Synthesis |
| 2-Fluorophenol | Aromatic precursor with pre-defined fluorine regiochemistry |
| 1-Bromo-3-chloropropane | Alkylating agent providing the 3-chloropropoxy chain |
| Base (e.g., K₂CO₃, NaH) | Deprotonates the phenol to form the more nucleophilic phenoxide |
Process Optimization and Scalability Considerations in Laboratory Synthesis
Optimizing the laboratory synthesis of this compound is essential for maximizing yield, minimizing impurities, and ensuring a safe and efficient process. Key parameters that require careful consideration include the choice of base, solvent, temperature, and reaction time.
The selection of a suitable base is critical for the deprotonation of 2-fluorophenol. Stronger bases like sodium hydride (NaH) can lead to higher reaction rates, while weaker bases such as potassium carbonate (K₂CO₃) may offer better safety profiles and easier handling. numberanalytics.com The choice of solvent also plays a significant role; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed as they effectively solvate the reactants and facilitate the SN2 reaction. numberanalytics.comnih.gov
Reaction temperature and time are interdependent variables that must be optimized concurrently. Higher temperatures generally accelerate the reaction but can also promote the formation of side products. A systematic study to find the optimal temperature that balances reaction rate and selectivity is crucial.
When scaling up the synthesis from a few grams to a larger laboratory scale (e.g., 1 mmol), several factors must be addressed to ensure reproducibility and safety. nih.gov These include:
Heat Management: The exothermic nature of the reaction may require more efficient cooling and temperature control in larger vessels.
Mixing: Ensuring homogeneous mixing of the reactants becomes more critical at a larger scale to maintain consistent reaction conditions.
Reagent Addition: The rate of addition of the alkylating agent may need to be controlled to prevent localized overheating and side reactions.
Work-up and Purification: The methods for isolating and purifying the product, such as extraction and chromatography, may need to be adapted for larger quantities.
Table 2: Typical Reaction Conditions for Laboratory Synthesis
| Parameter | Typical Value/Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Effective and relatively safe base for phenoxide formation. |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent that promotes the SN2 reaction. numberanalytics.com |
| Temperature | Room Temperature to 80 °C | Balances reaction rate with minimizing potential side reactions. |
| Reaction Time | Several hours to overnight | Allows for the reaction to proceed to completion. |
1 3 Chloropropoxy 2 Fluorobenzene As a Versatile Synthetic Intermediate
Precursor for Advanced Organic Scaffolds
The structural features of 1-(3-Chloropropoxy)-2-fluorobenzene (B6262050) make it an ideal precursor for the synthesis of diverse and complex organic frameworks. The presence of the electrophilic chloropropyl group allows for facile nucleophilic substitution reactions, while the fluorinated aromatic ring can be further functionalized, providing a gateway to a multitude of advanced molecular structures.
Heterocyclic compounds are of paramount importance in drug discovery and development. This compound serves as a key starting material for the synthesis of various heterocyclic systems, including benzimidazoles, quinazolines, pyrido-indoles, and triazoles.
Benzimidazole (B57391) derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of novel fluoro-benzimidazole derivatives has been a focus of research for discovering new therapeutic agents. While direct synthesis from this compound is a plausible synthetic route, studies have highlighted the synthesis of fluoro-benzimidazoles from related fluorinated precursors. For instance, new fluoro-benzimidazole derivatives have been synthesized through microwave-assisted reactions, demonstrating significant antimicrobial activity. nih.gov The general synthetic strategies often involve the condensation of a substituted o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. The fluorinated phenyl portion of this compound can be envisioned as a precursor to the required substituted o-phenylenediamine, which can then be cyclized to form the benzimidazole core. A series of new benzimidazole derivatives have also been synthesized and evaluated as topoisomerase I inhibitors, indicating their potential in cancer therapy. nih.gov
Table 1: Examples of Synthesized Benzimidazole Derivatives and their Potential Applications
| Compound Class | Synthetic Approach | Potential Application | Reference |
|---|---|---|---|
| Fluoro-benzimidazole derivatives | Microwave-supported reactions | Intestinal antiseptic | nih.gov |
| Benzimidazole derivatives | Condensation reactions | Topoisomerase I inhibitors | nih.gov |
Quinazoline (B50416) and pyrido-indole scaffolds are integral to many biologically active compounds. Research has been conducted on the synthesis of novel quinazoline and pyrido[2,3-d]pyrimidine (B1209978) derivatives as potential antitumoral agents. researchgate.net These syntheses often involve multi-step sequences starting from appropriately substituted aniline (B41778) or aminopyridine precursors. The 2-fluoro-benzyloxy moiety derived from this compound can be incorporated into these structures to modulate their physicochemical and biological properties. For example, structure-activity relationship studies on quinazoline and pyrido[3,4-d]pyrimidine (B3350098) derivatives have led to the identification of potent and irreversible inhibitors of the epidermal growth factor receptor (EGFR) family, with dacomitinib (B1663576) being a notable example that has undergone clinical evaluation. nih.gov
Triazole-based compounds represent another important class of heterocycles with diverse applications. The synthesis of 1,2,4-triazole (B32235) and 1,2,3-triazole derivatives has been extensively studied. uran.uaresearchgate.net Fluorinated triazoles, in particular, have shown promise as potential candidates in drug development due to their enhanced biological and pharmaceutical properties. nih.gov Synthetic strategies towards these compounds often involve the reaction of a hydrazine (B178648) or an azide (B81097) with a suitable carbonyl compound or alkyne. The this compound moiety can be introduced into the triazole framework through various synthetic routes, for instance, by reacting the corresponding azide or alkyne derivative. Novel 1,2,4-triazole-based hybrids have been synthesized via base-promoted multicomponent reactions, showcasing the versatility of triazole chemistry. rsc.org Furthermore, 1,2,4-triazole-based benzothiazole/benzoxazole derivatives have been designed and synthesized as p38α MAP kinase inhibitors with anti-inflammatory activity. nih.gov
Table 2: Synthetic Strategies for Triazole-Based Compounds
| Triazole Type | Synthetic Method | Key Features | Reference |
|---|---|---|---|
| 1,2,4-Triazole Hybrids | Base-promoted multicomponent reaction | Metal-free, mild conditions | rsc.org |
| 1,2,3-Triazole Derivatives | 1,3-Dipolar cycloaddition | Catalytic amount of CuI | researchgate.net |
| Fluorinated 1,2,4-Triazoles | Multi-step synthesis from fluorinated precursors | Enhanced biological properties | nih.gov |
The ether linkage in this compound provides a handle for the construction of more complex polyaromatic ether structures. The Williamson ether synthesis, a cornerstone of organic synthesis, can be employed to couple the chloropropoxy group with various phenolic compounds, leading to the formation of extended aromatic systems. These polyaromatic ethers are of interest in materials science and can serve as scaffolds for liquid crystals, polymers, and other functional materials. The presence of the fluorine atom on the aromatic ring can influence the electronic properties and conformational preferences of the resulting polyaromatic ethers.
Synthesis of Heterocyclic Ring Systems
Building Block for Functionalized Molecules in Material Science Research
In addition to its role in constructing heterocyclic scaffolds, this compound is a valuable building block for designing functionalized molecules for material science applications. The combination of the flexible propoxy chain and the rigid, fluorinated aromatic ring allows for the fine-tuning of molecular properties such as solubility, thermal stability, and electronic characteristics.
Fluorinated aromatic compounds are known to exhibit unique properties that are beneficial in materials science. For instance, the incorporation of fluorine can enhance the thermal stability and oxidative resistance of materials. Furthermore, the electron-withdrawing nature of fluorine can be exploited to create materials with specific electronic properties for applications in organic electronics.
Research into fluorophores containing 2,1,3-benzoxadiazole units has demonstrated the synthesis of materials with interesting photophysical properties. frontiersin.org While not directly employing this compound, these studies highlight the potential of incorporating fluorinated phenyl groups into larger conjugated systems to create novel fluorescent materials. Similarly, fluorescent 2,1,3-benzothiadiazole-triazole-linked glycoconjugates have been synthesized and shown to act as selective chemosensors. researchgate.net The synthetic principles from these studies could be applied to derivatives of this compound to develop new functional materials.
Polymers and Resins with Defined Properties
While specific polymers and resins derived directly from this compound are not extensively detailed in dedicated literature, its structural features make it a highly promising monomer for creating polymers with specialized properties. The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing material performance. researchgate.net
The 2-fluorophenyl group in the monomer can impart several desirable characteristics to the resulting polymer or resin:
Thermal Stability: The high strength of the carbon-fluorine bond contributes to increased thermal and oxidative stability.
Chemical Resistance: Fluorination can lower the surface energy and reduce the susceptibility of the material to chemical attack.
Dielectric Properties: The electronegativity of fluorine can alter the electronic distribution within the polymer, leading to low dielectric constants, which is advantageous for microelectronics applications.
The chloropropoxy chain serves as the polymerization site. The terminal chlorine atom can be displaced in polycondensation or polyetherification reactions, allowing the monomer to be integrated into polymer chains such as polyethers or polyarylethers. The flexibility of the three-carbon propyl linker can also influence the physical properties of the polymer, such as its glass transition temperature and mechanical flexibility.
Table 1: Potential Properties of Polymers Derived from this compound
| Property | Influence of Monomer Structure | Potential Application Area |
| Thermal Stability | High C-F bond energy from the fluorobenzene (B45895) ring. | High-performance plastics, aerospace components. |
| Chemical Resistance | Low surface energy imparted by the fluorine atom. | Chemical-resistant coatings, seals, and linings. |
| Low Dielectric Constant | Electronegativity of fluorine reduces polarizability. | Insulating layers in integrated circuits, advanced electronics. |
| Processability | Flexible ether linkage in the backbone. | Melt-processable fluoropolymers. |
Precursors for Optoelectronic Materials
The development of novel organic optoelectronic materials is a rapidly advancing field, and fluorinated compounds are key players. nih.govmdpi.com The strategic placement of fluorine atoms can significantly influence the electronic energy levels (HOMO/LUMO), charge transport characteristics, and photophysical properties of organic semiconductors. rsc.org this compound serves as a valuable precursor for such materials.
Its utility stems from the ability to combine the electron-modulating effects of the fluorine atom with a synthetic handle for building larger conjugated systems. nih.gov The 2-fluorophenyl group can be incorporated into donor-acceptor type structures, which are common in materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). rsc.orgrsc.org Theoretical and experimental studies have shown that fluorine substitution can lead to deeper HOMO levels, which improves air stability and can increase the open-circuit voltage in solar cells. rsc.org Furthermore, intramolecular C-H···F interactions can promote molecular planarity, which often enhances π-π stacking and improves charge mobility in thin films. researchgate.net
The synthesis of these materials often involves cross-coupling reactions where the this compound moiety can be attached to other aromatic or heteroaromatic units. nih.gov
Table 2: Role of this compound in Optoelectronics
| Application | Role of Precursor | Resulting Material Property |
| Organic Photovoltaics (OPVs) | Building block for donor or acceptor materials. | Enhanced open-circuit voltage, improved air stability. rsc.org |
| Organic Light-Emitting Diodes (OLEDs) | Component of host or emissive layer materials. | Tuned emission color, increased efficiency. |
| Hole Transport Materials (HTMs) | Used to synthesize HTMs for Perovskite Solar Cells. | Optimized energy level alignment, increased hole mobility. rsc.org |
| Organic Field-Effect Transistors (OFETs) | Monomer for synthesizing semiconducting polymers. | Improved charge carrier mobility and environmental stability. |
Design and Synthesis of Chemically Diverse Analogues and Derivatives
The true versatility of this compound is showcased in its use for creating a wide array of analogues and derivatives. researchgate.netrsc.orgnih.gov The two reactive sites—the alkyl chloride and the aromatic ring—allow for orthogonal chemical modifications.
Modification of the Chloropropoxy Chain: The terminal chlorine atom is a reactive electrophilic center, readily participating in nucleophilic substitution reactions. This provides a straightforward method for linking the 2-fluorophenoxy group to various functional moieties. For example:
Reaction with Azides: Treatment with sodium azide yields 1-(3-azidopropoxy)-2-fluorobenzene. This azide derivative is a key intermediate for "click chemistry" reactions (e.g., Huisgen cycloaddition) to form triazole-linked conjugates, a strategy used in medicinal chemistry and materials science. researchgate.net
Reaction with Amines: Reaction with primary or secondary amines leads to the formation of amino-ether derivatives, which can serve as ligands or be incorporated into pharmacologically active structures.
Reaction with Thiols: Thiolates can displace the chloride to form thioethers. This reaction is the basis for conjugating the molecule to cysteine residues in peptides and proteins. nih.gov
Modification of the Aromatic Ring: While less common, the fluorinated benzene (B151609) ring can undergo further substitution. Directed ortho-metalation or nucleophilic aromatic substitution (SNAr) could potentially be used to introduce additional functional groups, further tuning the electronic properties of the aromatic core.
These synthetic strategies enable the creation of libraries of compounds based on the 2-fluorophenoxypropyl scaffold. gu.se By systematically varying the functional group attached to the side chain or substituents on the ring, researchers can fine-tune properties for specific applications, such as developing fluorophores with specific emission wavelengths or creating new biologically active molecules. rsc.org
Table 3: Synthesis of Diverse Analogues from this compound
| Derivative Class | Synthetic Reaction | Reagent Example | Potential Application |
| Azides | Nucleophilic Substitution | Sodium Azide (NaN₃) | Precursors for triazole synthesis via "click chemistry". researchgate.net |
| Amines | Nucleophilic Substitution | Ammonia, Alkylamines | Building blocks for pharmaceuticals, ligands for metal complexes. |
| Thioethers | Nucleophilic Substitution | Sodium Thiolate (NaSR) | Bioconjugation to proteins, synthesis of sulfur-containing polymers. nih.gov |
| Maleimides | Multi-step synthesis involving initial substitution | N-substituted maleimides | Reagents for labeling peptides and proteins. nih.gov |
| Esters/Ethers | Williamson Ether Synthesis or Esterification | Alcohols, Carboxylic Acids | Plasticizers, functional monomers. |
Advanced Spectroscopic and Analytical Characterization in Research of 1 3 Chloropropoxy 2 Fluorobenzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For 1-(3-chloropropoxy)-2-fluorobenzene (B6262050), a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, is essential for a complete structural assignment.
Proton (¹H) NMR for Structural Connectivity and Isomer Differentiation
Proton (¹H) NMR spectroscopy is the first-line technique for revealing the number of distinct proton environments and their connectivity through spin-spin coupling. The ¹H NMR spectrum of this compound is expected to show two distinct regions: the aromatic region (δ 6.8–7.2 ppm) and the aliphatic region (δ 2.2–4.2 ppm).
The aliphatic portion of the molecule contains three methylene (B1212753) groups, which are chemically non-equivalent and are therefore expected to produce three distinct signals.
The methylene group attached to the ether oxygen (O-CH ₂) is the most deshielded due to the electronegativity of the oxygen atom and is predicted to appear as a triplet at approximately 4.1-4.2 ppm.
The terminal methylene group bonded to the chlorine atom (Cl-CH ₂) is also deshielded and is expected to resonate as a triplet around 3.7-3.8 ppm. oregonstate.educhemicalbook.com
The central methylene group (-CH₂-CH ₂-CH₂-) is the most shielded of the three and is predicted to appear as a multiplet (a pentet resulting from coupling to the two adjacent triplets) around 2.2-2.3 ppm. purdue.edu
The aromatic region is more complex due to the ortho-substitution pattern and the presence of fluorine. The four aromatic protons are all chemically distinct and will exhibit complex splitting patterns due to both proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings. The signals are anticipated to appear in the range of δ 6.9 to 7.2 ppm, consistent with data from analogous compounds like 2-fluoroanisole (B128887). chemicalbook.com The differentiation between isomers, such as the constitutional isomer 1-(3-chloropropoxy)-4-fluorobenzene (B156296), is readily achieved by analyzing these aromatic patterns. chemicalbook.com In the 4-fluoro isomer, the symmetry of the aromatic ring would result in a simpler AA'BB' system of peaks.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Predicted δ (ppm) | Multiplicity | Coupling |
| Ar-H | 6.9 - 7.2 | m | H-H, H-F |
| O-CH ₂ | 4.15 | t | ³JHH ≈ 6.0 Hz |
| Cl-CH ₂ | 3.77 | t | ³JHH ≈ 6.3 Hz |
| -CH₂-CH ₂-CH₂- | 2.25 | p | ³JHH ≈ 6.1 Hz |
Predicted values are based on established chemical shift increments and data from analogous compounds. 't' denotes triplet, 'p' denotes pentet, 'm' denotes multiplet.
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
Carbon-13 (¹³C) NMR spectroscopy is used to identify all unique carbon atoms in a molecule. For this compound, nine distinct signals are expected, corresponding to the six aromatic and three aliphatic carbons.
A key feature in the ¹³C NMR spectrum will be the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom (C-2), which typically results in a large doublet with a J-coupling of over 200 Hz. magritek.com This carbon is also expected to be significantly downfield, predicted around 152-155 ppm. The carbon atom bonded to the oxygen of the ether linkage (C-1) will also be deshielded, appearing around 145-147 ppm, and will exhibit a smaller two-bond C-F coupling (²JCF). The remaining four aromatic carbons will appear between 115 and 126 ppm, with their signals also split by two-, three-, and four-bond couplings to fluorine. chemicalbook.com
The aliphatic carbons can be predicted based on data for 1,3-dichloropropane (B93676) and related ethers. yale.edu
The carbon of the O-C H₂ group is expected at approximately 66-68 ppm.
The carbon of the Cl-C H₂ group is predicted to be around 41-42 ppm.
The central -C H₂- carbon is anticipated at approximately 32-33 ppm.
Proton-decoupled ¹³C NMR of fluorinated compounds can be complex due to residual C-F couplings. magritek.com For unambiguous assignment, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted δ (ppm) | Predicted C-F Coupling |
| C-1 (C-O) | 146.0 | ²JCF ≈ 10-15 Hz |
| C-2 (C-F) | 153.5 | ¹JCF ≈ 245 Hz |
| C-3 | 117.0 | ²JCF ≈ 8 Hz |
| C-4 | 125.0 | ³JCF ≈ 3 Hz |
| C-5 | 122.5 | ⁴JCF ≈ 1-2 Hz |
| C-6 | 115.5 | ³JCF ≈ 3 Hz |
| O-C H₂ | 67.5 | ⁴JCF ≈ 2 Hz |
| -C H₂- | 32.5 | ⁵JCF < 1 Hz |
| Cl-C H₂ | 41.5 | No significant coupling |
Predicted values are based on data from analogous compounds like 2-fluoroanisole and 1-chloro-4-fluorobenzene. chemicalbook.comchemicalbook.com
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis
Fluorine-19 (¹⁹F) is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. wikipedia.org It is particularly valuable for confirming the presence and electronic environment of fluorine atoms in a molecule. The chemical shifts in ¹⁹F NMR span a very wide range, making it highly sensitive to subtle structural changes. huji.ac.ilthermofisher.com
For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. For aryl fluorides, this signal typically appears in the range of -80 to -170 ppm relative to the standard CFCl₃. ucsb.edu Based on data for 2-fluoroanisole, the chemical shift for the target compound is predicted to be in the region of -135 to -140 ppm. The signal will not be a singlet; instead, it will appear as a complex multiplet due to couplings with the neighboring aromatic protons, primarily the ortho-proton (³JHF) and meta-protons (⁴JHF).
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Complex Structural Assignment
While 1D NMR provides essential data, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. oregonstate.edu
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. For this compound, COSY would show cross-peaks connecting the adjacent methylene groups in the propyl chain (O-CH₂↔-CH₂- and -CH₂-↔-CH₂Cl). It would also reveal correlations between adjacent protons on the aromatic ring, helping to trace the connectivity of the benzene (B151609) system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). docbrown.info It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. For example, the proton triplet at ~4.15 ppm would show a cross-peak to the carbon signal at ~67.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). It is crucial for connecting molecular fragments and assigning quaternary (non-protonated) carbons. Key HMBC correlations would include:
A cross-peak from the O-CH₂ protons (~4.15 ppm) to the aromatic C-1 carbon (~146.0 ppm), confirming the ether linkage.
Correlations from aromatic protons to neighboring and quaternary carbons, confirming the substitution pattern.
Correlations within the propyl chain, further solidifying its structure.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers significant structural information. libretexts.org
For this compound (C₉H₁₀ClFO), the mass spectrum would exhibit a characteristic molecular ion (M⁺) signal. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a pair of peaks: the M⁺ peak and an M+2 peak with approximately one-third the intensity. docbrown.infoyoutube.com
Common fragmentation pathways for aryl ethers and alkyl halides would be expected: miamioh.eduwhitman.edu
Alpha-cleavage: Cleavage of the C-O bond, leading to the loss of the chloropropyl chain and formation of a 2-fluorophenoxy cation (m/z 111) or a chloropropoxy cation (m/z 77).
Cleavage of C-Cl bond: Loss of a chlorine radical from the molecular ion, resulting in a fragment at m/z 153.
Fragmentation of the side chain: Loss of smaller fragments like propene (C₃H₆) or chloropropene (C₃H₅Cl) through rearrangement processes. A prominent peak for the 2-fluorophenyl cation (m/z 95) is also likely.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places), which allows for the unambiguous determination of a compound's elemental formula. nih.govnih.gov For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₀ClFO.
The calculated exact mass of the molecular ion [M]⁺ containing the ³⁵Cl isotope is 188.04042 Da. An experimental measurement matching this value would provide definitive confirmation of the elemental composition, distinguishing it from any other combination of atoms that might have the same nominal mass. Furthermore, HRMS can be applied to the major fragments to confirm their elemental formulas, providing strong evidence for the proposed fragmentation pathways and, by extension, the structure of the parent molecule.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Calculated Exact Mass (Da) |
| [C₉H₁₀³⁵ClFO]⁺ | Molecular Ion (M⁺) | 188.04042 |
| [C₉H₁₀³⁷ClFO]⁺ | Molecular Ion (M+2) | 190.03747 |
| [C₉H₁₀FO]⁺ | [M - Cl]⁺ | 153.07104 |
| [C₆H₄FO]⁺ | [M - C₃H₆Cl]⁺ | 111.02404 |
| [C₆H₄F]⁺ | [M - C₃H₆ClO]⁺ | 95.02913 |
| [C₃H₆Cl]⁺ | [M - C₆H₄FO]⁺ | 77.01528 |
Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for elucidating the structure of organic molecules through the analysis of their fragmentation patterns upon ionization. In the case of this compound, electron impact (EI) ionization would likely lead to the formation of a molecular ion peak, [M]⁺•. The presence of chlorine and its isotopic abundance (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+2]⁺• peak, aiding in the identification of the compound.
The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the cleavage of the weakest bonds and the formation of stable carbocations and radicals. The ether linkage and the propyl chain are particularly susceptible to fragmentation.
Key Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for ethers. This would result in the formation of a stable oxonium ion. For this compound, this could lead to the loss of a chloropropyl radical to form a fluorophenoxy cation.
Cleavage of the Propoxy Chain: Fragmentation can occur at various points along the 3-chloropropoxy side chain. The loss of a chloroprene (B89495) molecule (C₃H₅Cl) or a propyl chloride radical (C₃H₆Cl•) are plausible fragmentation routes.
McLafferty Rearrangement: If a gamma-hydrogen is available on the propyl chain, a McLafferty rearrangement could occur, leading to the elimination of a neutral molecule, such as propene, and the formation of a radical cation of 2-fluorophenol (B130384).
Aromatic Ring Fragmentation: The fluorinated benzene ring itself can undergo fragmentation, although this typically requires higher energy. This can lead to the loss of CO, CHF, or other small neutral fragments.
A representative mass spectrum of the isomeric 1-(3-chloropropoxy)-4-fluorobenzene would show a molecular ion peak and prominent fragment ions corresponding to the fluorophenoxy cation and ions resulting from the cleavage of the chloropropoxy chain.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Origin |
| 188/190 | [C₉H₁₀ClFO]⁺• | Molecular ion ([M]⁺• and [M+2]⁺•) |
| 111 | [C₆H₄FO]⁺ | Loss of chloropropyl radical |
| 75 | [C₃H₆Cl]⁺ | Chloropropyl cation |
| 95 | [C₆H₄F]⁺ | Loss of chloropropoxy radical |
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group has a characteristic absorption frequency range. For this compound, the FT-IR spectrum would be dominated by absorptions corresponding to the aromatic ring, the C-O-C ether linkage, the C-F bond, and the C-Cl bond.
Based on data for the similar compound 1-(3-chloropropoxy)-4-fluorobenzene, the following characteristic peaks can be expected nih.gov:
Table 2: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic ring |
| 2960-2850 | C-H stretch | Alkyl chain (-CH₂-) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1200 | C-F stretch | Aryl-F |
| 1260-1000 | C-O-C stretch (asymmetric and symmetric) | Aryl-alkyl ether |
| 800-600 | C-Cl stretch | Alkyl-Cl |
| 850-750 | C-H out-of-plane bend | Substituted benzene |
Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Analysis
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique "fingerprint" of a molecule. The Raman spectrum of this compound would provide further confirmation of the functional groups and structural features.
Table 3: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3050 | C-H stretch | Aromatic ring |
| 2950-2870 | C-H stretch | Alkyl chain (-CH₂-) |
| 1620-1580 | C=C stretch | Aromatic ring |
| 1300-1200 | C-O-C stretch | Aryl-alkyl ether |
| 800-700 | Ring breathing mode | Substituted benzene |
| 700-550 | C-Cl stretch | Alkyl-Cl |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption bands are primarily due to π → π* transitions within the benzene ring.
The substitution pattern on the benzene ring influences the position (λ_max) and intensity (ε) of these absorption bands. The presence of the fluor and chloropropoxy groups, both having lone pairs of electrons, can cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene.
For fluorobenzene (B45895), characteristic absorption bands are observed in the UV region nist.gov. The spectrum of this compound is expected to show similar features, with slight shifts due to the additional substituent.
Table 4: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Approximate λ_max (nm) | Description |
| π → π | ~210 | High-intensity band |
| π → π | ~265 | Lower-intensity band with fine structure |
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic techniques are essential for separating and quantifying the components of a mixture, making them indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by gas chromatography. A non-polar or medium-polarity capillary column would likely be used for separation. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the compound and any impurities. The retention time in GC is a characteristic property that can be used for identification, while the peak area allows for quantification. A review of analytical procedures for halogenated flame retardants highlights the utility of GC-MS in analyzing similar compounds nih.gov.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of this compound. Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common approach. Detection is typically achieved using a UV detector set to one of the absorption maxima of the compound. HPLC is particularly useful for analyzing less volatile derivatives or for monitoring reactions in solution. Studies on the analysis of aromatic and halogenated hydrocarbons have demonstrated the effectiveness of HPLC for such compounds wur.nlwaters.com.
Table 5: Typical Chromatographic Conditions for the Analysis of this compound
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| GC | Capillary, e.g., DB-5ms | Helium or Hydrogen | Flame Ionization (FID) or Mass Spectrometer (MS) |
| HPLC | Reversed-phase, e.g., C18 | Acetonitrile/Water or Methanol/Water | UV-Vis (at λ_max) or Mass Spectrometer (MS) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry stands as a primary tool for the analysis of volatile and semi-volatile compounds like this compound. The technique's strength lies in its ability to separate complex mixtures and provide structural information through mass-to-charge ratio analysis.
In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. The separation of this compound from its potential impurities or derivatives is achieved on a capillary column. Non-polar or mid-polar columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase, are often employed for the analysis of aromatic compounds. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.
Following separation in the GC, the eluted molecules enter the mass spectrometer. Electron ionization (EI) is a common ionization technique used for this class of compounds, where high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner. The resulting mass spectrum, a unique fingerprint of the molecule, displays the molecular ion peak and various fragment ions. For this compound, key fragmentation patterns would likely involve the cleavage of the chloropropoxy side chain and fragmentation of the aromatic ring. For instance, the loss of the chloropropyl group (C₃H₆Cl) or fragments thereof would be anticipated.
The identification of the compound is confirmed by comparing its retention time and mass spectrum to that of a known standard. Quantitative analysis can also be performed by integrating the area of a specific ion peak and comparing it to a calibration curve generated from standards of known concentrations.
Table 1: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-400 amu |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For derivatives of this compound that may be less volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. LC-MS is particularly useful for the analysis of more polar derivatives or for samples in complex matrices.
In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The separation is typically performed using a reversed-phase column, such as a C18 or a phenyl-hexyl column, which separates compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is commonly used. nih.gov
After elution from the HPLC column, the analyte enters the mass spectrometer through an interface that removes the solvent and ionizes the molecules. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques for this purpose. ESI is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ or other adducts, minimizing fragmentation and providing clear molecular weight information. For halogenated compounds, ESI in negative ion mode can also be effective. Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation by selecting the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. nih.gov
LC-MS offers high sensitivity and selectivity, making it suitable for trace analysis and the characterization of a wide range of derivatives.
Table 2: Representative LC-MS Conditions for the Analysis of this compound Derivatives
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
When the primary goal is the precise quantification of this compound or its derivatives, High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used technique.
The principles of separation in HPLC are similar to those in LC-MS, with reversed-phase chromatography being the most common mode. The choice of stationary phase is crucial; for aromatic compounds, phenyl-based columns can offer unique selectivity due to π-π interactions between the stationary phase and the aromatic ring of the analyte.
For quantitative analysis, a UV detector is typically employed. Aromatic compounds like this compound absorb UV light, and the amount of absorption is directly proportional to the concentration of the compound in the eluent. A diode array detector (DAD) or photodiode array (PDA) detector is particularly advantageous as it can acquire a full UV spectrum at each point in the chromatogram, aiding in peak purity assessment and compound identification. The wavelength for detection is chosen at the absorption maximum of the analyte to ensure the highest sensitivity.
The method is calibrated by running a series of standards of known concentrations to create a calibration curve. The concentration of the analyte in an unknown sample is then determined by comparing its peak area to this curve. The precision and accuracy of HPLC make it an ideal technique for quality control and stability studies.
Table 3: Typical HPLC Parameters for Quantitative Analysis of this compound
| Parameter | Value |
| High-Performance Liquid Chromatograph | |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | |
| Type | Diode Array Detector (DAD) |
| Detection Wavelength | ~270 nm (at absorption maximum) |
| Bandwidth | 4 nm |
| Reference Wavelength | 360 nm |
Computational and Theoretical Chemistry Studies of 1 3 Chloropropoxy 2 Fluorobenzene
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemistry for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. By approximating the complex many-electron problem, DFT allows for the calculation of the molecule's ground-state energy and electron density, from which various properties can be derived. For 1-(3-chloropropoxy)-2-fluorobenzene (B6262050), DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine its optimal three-dimensional structure. niscpr.res.innih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and steric properties. The accuracy of these predicted geometries is often high, with results showing good agreement with experimental data where available. researchgate.net
Table 1: Predicted Geometrical Parameters of a Related Structure (1-(chloromethyl)-4-fluorobenzene) using DFT
| Parameter | Bond | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value |
|---|---|---|---|
| Bond Angle | C2-C1-C7 | 120.57° | 120.64° |
| Bond Angle | C4-C5-C6 | 118.39° | 118.22° |
| Bond Angle | C1-C2-H11 | 119.68° | 120.0° |
Data adapted from a study on a structurally similar compound, illustrating the accuracy of DFT methods. niscpr.res.in
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. ucm.es For this compound, this would involve calculating the ¹H, ¹³C, and ¹⁹F NMR spectra. While experimental ¹H NMR data for the related 1-(3-chloropropoxy)-4-fluorobenzene (B156296) is available, theoretical calculations can help in the assignment of complex spectra and in understanding the influence of the electronic environment on each nucleus. chemicalbook.com The prediction of ¹⁹F NMR chemical shifts is particularly valuable due to their large chemical shift range, which makes them sensitive to subtle changes in molecular structure. nih.govmdpi.com DFT methods, such as ωB97XD with an appropriate basis set, have been shown to provide accurate predictions of ¹⁹F chemical shifts. rsc.org
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. By performing a frequency calculation on the optimized geometry, the various vibrational modes (stretching, bending, torsion) can be identified. wisc.edu These calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method, leading to good agreement with experimental FT-IR and FT-Raman spectra. niscpr.res.innih.govresearchgate.net This analysis is crucial for assigning the absorption bands in an experimental spectrum to specific molecular motions. For instance, in related halogenated benzenes, C-H stretching vibrations are typically observed in the 3122-2961 cm⁻¹ range. niscpr.res.in
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Related Molecule
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch | 3080 | 3082 |
| C-H Stretch | 3078 | 3088 |
| C-N Stretch | 1452 | 1454 |
| C-N Stretch | 1433 | 1468 |
Frequencies are for illustrative purposes and are based on data from similar molecular structures to demonstrate the correlation between theoretical and experimental values. niscpr.res.innih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, analysis of the HOMO and LUMO can reveal the most likely sites for electrophilic and nucleophilic attack. The distribution of these orbitals can highlight the reactive parts of the molecule, such as the aromatic ring or the aliphatic chain. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.
Transition State Characterization and Activation Energy Calculation
By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that determines the rate of the reaction. researchgate.net For reactions involving this compound, such as nucleophilic substitution or cyclization reactions, computational modeling can be used to calculate the activation energies for different possible pathways, thereby predicting the most favorable reaction mechanism.
Solvent Effects on Reactivity
Solvents can have a significant impact on the rates and mechanisms of chemical reactions. researchgate.net Computational models can account for the effects of a solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. These models can predict how the polarity of the solvent will affect the stability of the reactants, products, and transition state. researchgate.netresearchgate.net For a molecule like this compound, the polarity of the solvent could influence the rate of intramolecular cyclization by stabilizing or destabilizing charged intermediates or transition states. Computational studies can therefore be used to select the optimal solvent for a desired reaction, or to understand the role of the solvent in a known process. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the flexibility of the chloropropoxy side chain. Understanding these conformations is key to comprehending the molecule's interactions and properties.
Conformational Analysis of this compound involves identifying the stable arrangements of its atoms in space. The rotation around the single bonds, particularly the C-C and C-O bonds of the propoxy chain, gives rise to various conformers. The relative energies of these conformers can be calculated using quantum mechanical methods such as Density Functional Theory (DFT). These calculations help in identifying the most stable, low-energy conformations that are likely to be predominant. The interplay of steric hindrance and electrostatic interactions, including dipole-dipole interactions influenced by the electronegative chlorine and fluorine atoms, plays a significant role in determining the conformational preferences. For instance, studies on similar fluorinated alkanes have shown that the gauche effect can influence the dihedral angles of the carbon backbone. soton.ac.uk
Molecular Dynamics (MD) Simulations offer a dynamic perspective of the conformational landscape. mdpi.com By simulating the motion of atoms over time, MD simulations can explore the potential energy surface of the molecule and reveal the transitions between different conformational states. mdpi.com This provides a more realistic picture of the molecule's behavior in different environments, such as in a solvent or interacting with a biological target. Key parameters that can be extracted from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand the solvation shell around the molecule.
A hypothetical conformational analysis of this compound would likely focus on the torsion angles within the 3-chloropropoxy chain and the orientation of this chain relative to the 2-fluorophenyl ring. The table below illustrates some of the key dihedral angles that would be the subject of such a study.
| Dihedral Angle | Description | Expected Influence on Conformation |
| C(ring)-O-C-C | Rotation around the ether linkage | Determines the orientation of the propoxy chain relative to the aromatic ring. |
| O-C-C-C | Rotation within the propyl chain | Influences the overall extension or folding of the side chain. |
| C-C-C-Cl | Rotation of the terminal chloromethyl group | Affects the accessibility and reactivity of the chlorine atom. |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. For this compound, QSPR models could be developed to predict various properties without the need for extensive experimental measurements.
The first step in a QSPR study is the calculation of molecular descriptors. These are numerical values that encode different aspects of the molecular structure, such as its topology, geometry, and electronic properties. For this compound, relevant descriptors would include:
Topological descriptors: Molecular weight, number of atoms, connectivity indices.
Geometrical descriptors: Molecular surface area, molecular volume, principal moments of inertia.
Electronic descriptors: Dipole moment, polarizability, HOMO and LUMO energies.
Once a set of descriptors is calculated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build the QSPR model. This model can then be used to predict properties for which experimental data is unavailable. For instance, a QSPR model could predict the boiling point, solubility, or chromatographic retention time of this compound based on its calculated descriptors.
The table below presents some computed properties for a related compound, 1-(3-chloropropoxy)-4-fluorobenzene, which would be typical inputs for a QSPR study. nih.gov
| Property | Value |
| Molecular Weight | 188.62 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
Design of Novel Analogues through In Silico Methods
Computational methods are powerful tools for the rational design of novel analogues of this compound with desired properties. This in silico design process can save significant time and resources compared to traditional trial-and-error synthesis.
The process typically starts with the structure of the parent molecule, this compound, as a template. Modifications can then be introduced to its structure in a systematic way. For example, one could explore:
Substitution on the aromatic ring: Introducing different substituents at various positions on the phenyl ring to modulate electronic properties and steric bulk.
Modification of the linker: Varying the length of the alkoxy chain, or replacing the ether linkage with other functional groups like an amine or an amide.
Replacement of the terminal chlorine: Substituting the chlorine atom with other halogens or functional groups to alter reactivity and potential interactions.
For each designed analogue, its properties can be predicted using the computational methods described above. For instance, docking simulations could be used to predict the binding affinity of the analogues to a specific protein target if the goal is to design a bioactive molecule. QSPR models can be employed to predict physicochemical properties like solubility and membrane permeability. By iterating through this design-predict-evaluate cycle, a small number of promising candidates can be identified for synthesis and experimental testing.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
